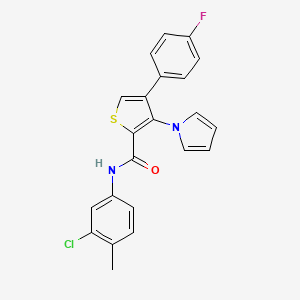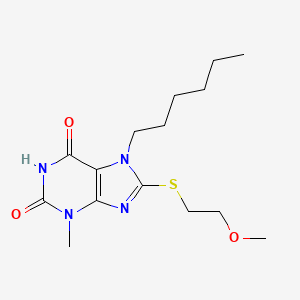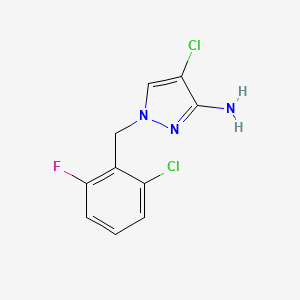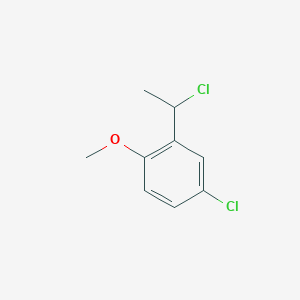![molecular formula C22H15N5O2 B2614086 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 899752-63-7](/img/structure/B2614086.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines has been widely studied. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .
Chemical Reactions Analysis
The chemical reactions of pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .
科学的研究の応用
Computational and Pharmacological Potential
Research has identified novel derivatives of pyrazolo[3,4-d]pyrimidine, demonstrating computational and pharmacological potential across multiple assays, including toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Notably, these derivatives have shown moderate to potent effects in inhibiting tumor growth and reducing inflammation, suggesting their utility in the development of new therapeutic agents (M. Faheem, 2018).
Antimicrobial Activity
The synthesis of 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives has been explored, revealing that some compounds exhibit significant antimicrobial activity against a range of bacteria and fungi. These findings highlight the potential of these derivatives as leads for developing new antimicrobial agents, with certain compounds outperforming standard drugs like ampicillin and gentamicin in efficacy (A. M. El-sayed et al., 2017).
Anti-Cancer and Anti-Proliferative Properties
Research into pyrazolopyridine, furopyridine, and pyridine derivatives has identified compounds with potent inhibitory effects on the CDK2 enzyme, demonstrating significant anti-proliferative activity against various human cancer cell lines. These studies contribute to the understanding of structural requirements for CDK2 inhibition and support the development of new anticancer drugs (A. Abdel-Rahman et al., 2021).
Herbicidal Activity
Investigations into pyrazolo[3,4-d]pyrimidine-4-one derivatives have also revealed their potential as herbicides. Certain compounds demonstrated good inhibition activities against agricultural pests such as Brassica napus and Echinochloa crus-galli, indicating their applicability in developing new herbicidal formulations (Jin Luo et al., 2017).
将来の方向性
Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures and around 83,000 structures included in SciFinder . Therefore, the future directions of “N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” could be in the field of medicinal chemistry, particularly in the development and progression of many diseases, including cancer .
作用機序
Target of Action
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide is a compound that has been identified as a kinase inhibitor . Kinases are proteins that play a crucial role in signal transduction pathways in cells, regulating various cellular activities such as cell division, metabolism, and cell death .
Mode of Action
The compound N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide interacts with its targets, the kinases, by mimicking the binding interactions in kinase active sites . This interaction inhibits the activity of the kinases, leading to changes in the signal transduction pathways they regulate .
Biochemical Pathways
The inhibition of kinases by N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide affects various biochemical pathways. These pathways are involved in the regulation of cell division, metabolism, and cell death . The compound’s interaction with these pathways can lead to changes in cellular activities, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties .
Result of Action
The result of the action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide is the inhibition of kinase activity, leading to alterations in cell cycle progression and the induction of apoptosis within cells . This can potentially lead to the inhibition of cancer cell growth .
特性
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c28-21(17-11-10-15-6-4-5-7-16(15)12-17)25-26-14-23-20-19(22(26)29)13-24-27(20)18-8-2-1-3-9-18/h1-14H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXJNJXJSOJQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)


![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)

![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)
![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate](/img/structure/B2614015.png)




![2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2614024.png)
![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2614026.png)